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molecular formula C9H5Br2N B1372101 2,8-Dibromoquinoline CAS No. 871507-79-8

2,8-Dibromoquinoline

Cat. No. B1372101
M. Wt: 286.95 g/mol
InChI Key: DPABNLZUYUAAFA-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A mixture of phosphorus oxybromide (1.59 g, 5.55 mmol) and 8-bromo-2(1H)-quinolinone (0.250 g, 1.11 mmol) was heated at 125° C. for 2 h before being poured onto ice. The resulting precipitate was filtered and crystallized from MeOH to give 2,8-dibromo-quinoline (0.2 g, 64%) as colorless prisms. MS (ESI, pos. ion) m/z: 287.8 (M+1).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.[Br:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[NH:15][C:14](=O)[CH:13]=[CH:12]2>>[Br:3][C:14]1[CH:13]=[CH:12][C:11]2[C:16](=[C:7]([Br:6])[CH:8]=[CH:9][CH:10]=2)[N:15]=1

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
0.25 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CC(NC12)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
before being poured onto ice
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
crystallized from MeOH

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC2=C(C=CC=C2C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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